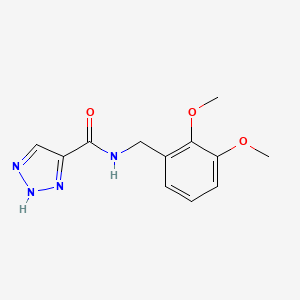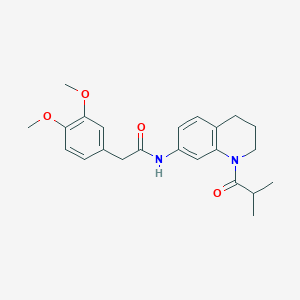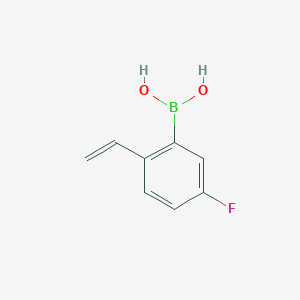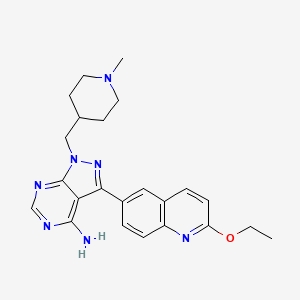
N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a triazole ring, which is a type of heterocyclic compound. The “2,3-dimethoxybenzyl” part suggests that it has a benzyl group (a benzene ring with a CH2 group attached) with two methoxy groups (OCH3) attached at the 2nd and 3rd positions of the benzene ring .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the triazole ring and the methoxy groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Ugi/Robinson-Gabriel Synthesis of Oxazoles : A novel synthesis method for 2,4,5-trisubstituted oxazoles involves a tandem Ugi/Robinson-Gabriel sequence. This method uses 2,4-dimethoxybenzylamine as an ammonia equivalent, combined with arylglyoxal and Ugi reagents (isonitrile and carboxylic acid), leading to oxazole scaffolds through acid-treated Ugi intermediates and Robinson-Gabriel cyclodehydration reaction (Shaw, Xu, & Hulme, 2012).
Antimicrobial Triazole Derivatives : A series of novel 1,4-disubstituted 1,2,3-triazole derivatives derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid were synthesized, characterized, and evaluated for antimicrobial activities. These compounds exhibited moderate to good activities against various Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).
Synthesis of Triazole-Chalcone Derivatives : A series of 1,2,3-triazole derivatives were synthesized starting from N-acetyl-5H-dibenzo[b,f]azepine-5-carboxamide. These compounds underwent a two-step reaction involving chalcone formation followed by a reaction with 4,4’ sulfonylbis(azidobenzene) to produce 1,2,3-triazole derivatives. These compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibitory effects (Adam, Al-Labban, Aljanaby, & Abbas, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-10-5-3-4-8(11(10)19-2)6-13-12(17)9-7-14-16-15-9/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFWMXFYCAVIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[[1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2861987.png)

![Ethyl 4-{[(2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2861989.png)
![N-(3-Acetamidopropyl)-2-chloro-N-[(2,6-dimethylphenyl)methyl]acetamide](/img/structure/B2861990.png)
![5-(4-fluorophenyl)-1-(2-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2861992.png)
![2-Azaspiro[3.5]nonan-7-ol;hydrochloride](/img/structure/B2861993.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2861995.png)
![7-[(2-Chlorophenyl)methyl]-8-(ethylamino)-3-methylpurine-2,6-dione](/img/structure/B2861996.png)



